![molecular formula C10H12OS B14267486 2-Propen-1-ol, 2-[(phenylthio)methyl]- CAS No. 141502-71-8](/img/structure/B14267486.png)
2-Propen-1-ol, 2-[(phenylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-ol, 2-[(phenylthio)methyl]- is an organic compound that belongs to the class of allylic alcohols It features a propenyl group attached to a hydroxyl group and a phenylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-[(phenylthio)methyl]- typically involves the reaction of allyl alcohol with phenylthiomethyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of allyl alcohol attacks the electrophilic carbon of phenylthiomethyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new compounds with different functional groups replacing the phenylthio group.
Scientific Research Applications
2-Propen-1-ol, 2-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, 2-[(phenylthio)methyl]- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol:
2-Methyl-1-phenyl-2-propen-1-ol: Similar structure but with a methyl group, leading to different chemical properties.
2-Propen-1-ol, 2-methyl-:
Uniqueness
2-Propen-1-ol, 2-[(phenylthio)methyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
141502-71-8 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
LDGJGEVXDOFJDD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


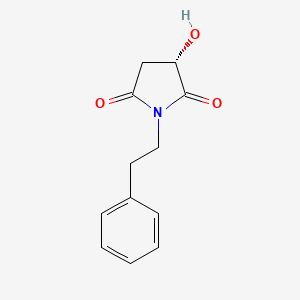
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
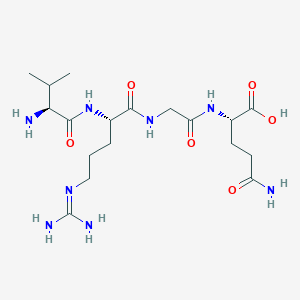
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
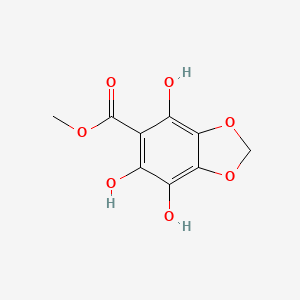
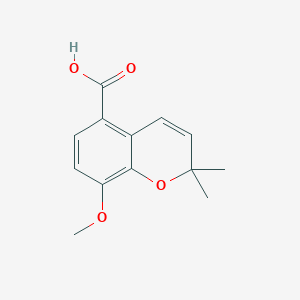
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
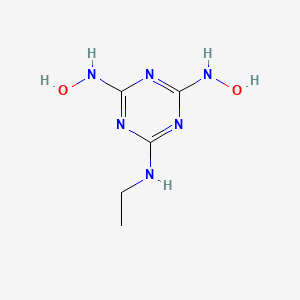
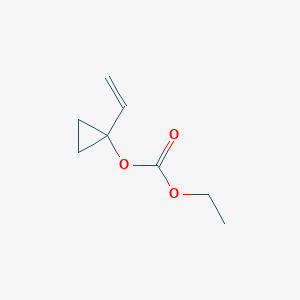
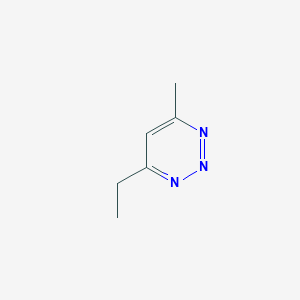
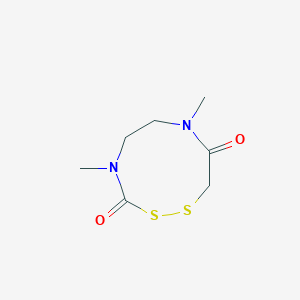

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

